4-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol
Description
Chemical Structure and Key Features 4-({[(1-Ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenol is a synthetic organic compound featuring a methoxyphenol core substituted with a pyrazole-derived aminomethyl group. Its molecular formula is C₁₄H₁₈N₃O₂, with a molecular weight of approximately 260.32 g/mol (estimated from analogs in ). The structure comprises:
- A flexible aminomethyl linker enabling interactions with biological targets or materials .
- Key steps: Alkylation of pyrazole derivatives (e.g., 1-ethyl-1H-pyrazole-4-carbaldehyde) with aminomethyl precursors, followed by coupling to 2-methoxyphenol via reductive amination or nucleophilic substitution .
- Properties: Moderate water solubility (due to polar -OH and -NH groups), melting point likely between 120–150°C (based on triazine analogs in ), and stability under ambient conditions .
Potential Applications The compound’s hybrid structure suggests applications in:
Properties
Molecular Formula |
C14H19N3O2 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C14H19N3O2/c1-3-17-10-12(9-16-17)8-15-7-11-4-5-13(18)14(6-11)19-2/h4-6,9-10,15,18H,3,7-8H2,1-2H3 |
InChI Key |
OKHXNPCFPZCJIR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the ethyl group and the amino group. The final step involves the attachment of the methoxyphenol moiety. Reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield .
Chemical Reactions Analysis
4-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a versatile reagent in organic synthesis, facilitating the creation of more complex structures.
- Reactivity Studies : It undergoes various chemical reactions such as oxidation, reduction, and substitution, which are critical for understanding its reactivity profile.
Biology
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic uses in inflammatory diseases.
Medicine
- Therapeutic Potential : Ongoing research is focused on its utility as a therapeutic agent for conditions like cancer and autoimmune diseases. For example, pyrazole derivatives are known to inhibit oncogenic pathways like BRAF(V600E) and EGFR signaling.
Industry
- Material Development : The compound is explored for its application in developing new materials with specific properties such as polymers and coatings.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Showed significant inhibition against Staphylococcus aureus with an IC50 value comparable to standard antibiotics. |
| Study 2 | Anti-inflammatory Effects | Demonstrated up to 85% inhibition of TNF-α production at concentrations similar to dexamethasone. |
| Study 3 | Cancer Therapeutics | Indicated efficacy in inhibiting BRAF(V600E) signaling pathways in melanoma cell lines. |
Mechanism of Action
The mechanism of action of 4-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Bioactivity and Functional Group Impact
- Pyrazole vs. Triazine (2e) : Pyrazole’s aromaticity and hydrogen-bonding capacity may enhance metabolic stability compared to triazine’s electron-deficient ring, which is prone to nucleophilic attack. Compound 2e’s antiangiogenic activity (IC₅₀ = 12 μM) suggests that the target compound could be optimized for similar therapeutic endpoints .
- This contrasts with the target compound’s balanced polarity .
- Piperazine Derivatives (Compound 7): The piperazine moiety in introduces basicity (pKa ~9.5), enabling salt formation and enhanced solubility in acidic environments. This highlights the target compound’s neutral aminomethyl linker as a trade-off between solubility and passive diffusion .
Research Findings and Implications
- Antioxidant Potential: Methoxyphenol derivatives in exhibit radical-scavenging activity, suggesting the target compound may similarly mitigate oxidative stress. Pyrazole’s aromatic system could stabilize free radicals, enhancing efficacy .
- Drug Development: The pyrazole-aminomethyl scaffold is underutilized in kinase inhibitors compared to triazine-based drugs (e.g., lamotrigine). Further SAR studies could optimize selectivity .
Biological Activity
The compound 4-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of approximately 247.29 g/mol. The structure features a methoxy group, a pyrazole moiety, and an amino group, which are critical for its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets. Pyrazole derivatives are known to exhibit a range of pharmacological effects, including:
- Anti-inflammatory Activity : Many pyrazole derivatives inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to this compound have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
- Antitumor Activity : Pyrazole derivatives are also reported to inhibit key oncogenic pathways, including BRAF(V600E) and EGFR signaling pathways. This suggests potential utility in cancer therapy .
Biological Activity Data
A summary of the biological activities associated with this compound and related pyrazole derivatives is presented in the following table:
Case Studies
- Antitumor Efficacy : A study investigated the efficacy of pyrazole derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against BRAF(V600E) mutant cells, showcasing their potential as targeted cancer therapies .
- Anti-inflammatory Effects : In an experimental model using carrageenan-induced paw edema in rats, compounds structurally related to this compound demonstrated significant reduction in edema compared to control groups, indicating strong anti-inflammatory properties .
- Antimicrobial Activity : Research on pyrazole derivatives revealed promising antimicrobial effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The compounds were effective at concentrations lower than traditional antibiotics, suggesting a potential for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
